
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is a silicon-containing compound with a unique structure that includes two silicon atoms connected by an oxygen atom, each bonded to two methyl groups and a 2-methylpropan-1-ol group. This compound is known for its applications in various fields, including organic synthesis and polymer production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) typically involves hydrosilylation reactions. One common method is the reaction of allyl derivatives with hydrosilanes in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is carried out in solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for about 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.
Substitution: Can participate in substitution reactions to form new organosilicon compounds.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts (e.g., Karstedt’s catalyst), solvents like xylene or toluene, temperatures around 60°C.
Reduction: Platinum-catalyzed reduction, tolerates functional groups like NO2, CO2R, CN, C=C, Cl, and Br.
Major Products
Hydrosilylation: Produces various organosilicon compounds.
Reduction: Produces amines from carboxamides.
科学的研究の応用
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) has several applications in scientific research:
Chemistry: Used as a monomer in the production of silicone polymers and resins.
Biology: Utilized in the synthesis of biocompatible materials.
作用機序
The mechanism by which 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) exerts its effects involves its ability to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, allowing it to add to unsaturated organic compounds and reduce carboxamides to amines. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the silicon atoms.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A similar compound with a simpler structure, used as a reducing agent and in hydrosilylation reactions.
1,2-Bis(dimethylsilyl)benzene: Another silicon-containing compound used in similar reduction reactions.
Uniqueness
3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(2-methylpropan-1-ol) is unique due to its dual functionality, allowing it to participate in both hydrosilylation and reduction reactions. Its structure provides versatility in various applications, making it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C12H30O3Si2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC名 |
3-[[(3-hydroxy-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-14H,7-10H2,1-6H3 |
InChIキー |
ILQCBWLWTBXJOL-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C[Si](C)(C)O[Si](C)(C)CC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



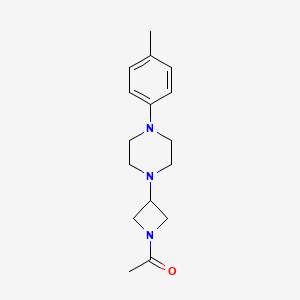

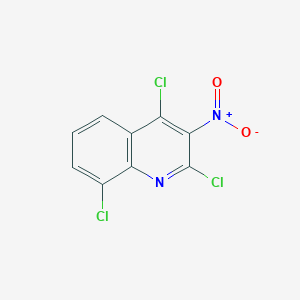

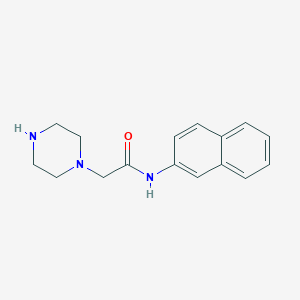
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
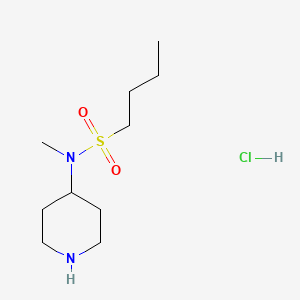


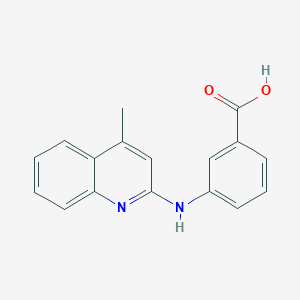
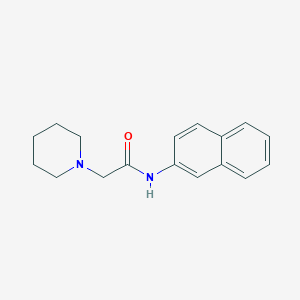
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
